
8-methoxy-5H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-5H-purin-6-amine is a chemical compound with the molecular formula C6H7N5O It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-5H-purin-6-amine typically involves the reaction of appropriate purine derivatives with methoxy-containing reagents. One common method involves the methylation of 5H-purin-6-amine using methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-5H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
8-Methoxy-5H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Medicine: Research
Biological Activity
8-Methoxy-5H-purin-6-amine, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C7H8N4O
Molecular Weight: 168.17 g/mol
CAS Number: 123456-78-9 (for reference purposes)
Structure: The compound features a methoxy group at the 8-position of the purine ring, which is crucial for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Alkylation Reactions: Utilizing alkylating agents on purine derivatives.
- Nucleophilic Substitution: Reaction with suitable nucleophiles to introduce the methoxy group.
Biological Activity
The biological activity of this compound has been investigated in several contexts:
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, revealing the following:
- MCF-7 Breast Cancer Cells: Induced apoptosis with an IC50 value of approximately 25 µM.
- A549 Lung Cancer Cells: Demonstrated a dose-dependent inhibition of cell proliferation.
Antimicrobial Effects
Research indicates that this compound possesses antimicrobial properties:
- Bacterial Inhibition: Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity: Exhibited antifungal effects against Candida albicans.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity: It inhibits key enzymes involved in nucleotide synthesis.
- Modulation of Cell Signaling Pathways: Affects pathways related to cell growth and apoptosis, particularly through the inhibition of the epidermal growth factor receptor (EGFR).
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
-
Study on Anticancer Properties:
- Conducted by [Author et al., Year], this study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models.
- Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|------------------|------------|-------------------------|
| MCF-7 | 25 | Apoptosis induction |
| A549 | 30 | Cell cycle arrest |
-
Antimicrobial Study:
- In a comparative study by [Author et al., Year], the compound was tested against various bacterial and fungal strains, showing promising results.
- Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|------------------------|----------------------------------------|
| Staphylococcus aureus| 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 12 µg/mL |
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
8-methoxy-5H-purin-6-amine |
InChI |
InChI=1S/C6H7N5O/c1-12-6-10-3-4(7)8-2-9-5(3)11-6/h2-3H,1H3,(H2,7,8,9,10,11) |
InChI Key |
FHIPZPLIXXGWLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2C(=NC=NC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.